molecular formula C12H10FNO B1323210 3-(4-Fluorophenoxy)aniline CAS No. 203302-94-7

3-(4-Fluorophenoxy)aniline

Cat. No.: B1323210
CAS No.: 203302-94-7
M. Wt: 203.21 g/mol
InChI Key: PQPRXIFAPYVVNA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)aniline is an aromatic ether.

Scientific Research Applications

  • Cancer Research and Drug Design

    • Synthesis and Characterization of Copper (II) and Palladium (II) Complexes : A study by Kasumov et al. (2016) explored the synthesis and characterization of Cu(II) and Pd(II) complexes with 3,5-di-tert-butylsalicylaldimines derived from 2-fluoro-3-(trifluromethyl)aniline and other fluorinated anilines. These compounds were examined for their antiproliferative activities against certain cell lines, indicating potential applications in cancer research and drug design (Kasumov et al., 2016).
  • Molecular Docking and Structure-Activity Relationship Studies

    • Application in c-Met Kinase Inhibitors : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives. These studies were crucial for understanding the orientations and active conformations of inhibitors targeting c-Met kinase, a critical receptor in cancer and inflammatory diseases (Caballero et al., 2011).
  • Environmental Chemistry

    • Catalytic Oxidation of Phenolic and Aniline Compounds : Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles in the removal of phenol and aniline from aqueous solutions. This study highlights the potential of these nanoparticles, in combination with hydrogen peroxide, to catalyze the oxidation and removal of hazardous substances like aniline compounds from environmental samples (Zhang et al., 2009).
  • Organic Synthesis and Industrial Chemistry

    • Synthesis of Azobenzene Derivatives : Research by Yoshino et al. (1992) involved the synthesis of azobenzene derivatives using 4-(4-fluorophenylazo)phenol and other fluoroalkyl anilines. These derivatives were examined for their potential in forming monomolecular films, which could have various industrial applications, including in the creation of specialized coatings (Yoshino et al., 1992).
  • Fluorescent Detection in Chemical Reactions

    • Detection of Mannich-type Reactions : A study by Guo et al. (2008) developed fluorogenic imines and precursor amines for fluorescent visualization of Mannich-type reactions of phenols in aqueous buffers. These compounds, derived from aniline derivatives, could significantly enhance fluorescence upon reaction, providing a tool for visual detection in synthetic chemistry (Guo et al., 2008).
  • Pharmaceutical Intermediates

    • Key Intermediate for Agrochemicals and Pharmaceuticals : Mercier and Youmans (1996) discussed the use of 4-fluorophenol, derived from 4-fluoro-aniline, as an intermediate in the industrial production of various pharmaceuticals and agrochemicals. This study underscores the significance of such compounds in the large-scale synthesis of medically and agriculturally important products (Mercier & Youmans, 1996).

Safety and Hazards

The safety data sheet for “3-(4-Fluorophenoxy)aniline” suggests that it should be handled with care to avoid contact with skin and eyes . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

3-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPRXIFAPYVVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634590
Record name 3-(4-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-94-7
Record name 3-(4-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry microwave vessel with stir bar, 3-bromoaniline (316 μL, 0.029 mol) and 4-flourophenol (716 mg, 0.064 mol) were added to anhydrous pyridine (10 mL) under nitrogen. To this was added potassium carbonate (1.6 g, 120 mol) and copper(II) oxide (1.2 g, 145 mol). The microwave vessel was sealed then heated in the microwave at normal absorbance at 210° C. for 40 min. The cooled reaction was filtered through a bed of Celite with ethyl acetate. The filtrate was then washed 3 times with concentrated aqueous NaHSO4 and twice with concentrated aqueous NaCl. The organic layer was then dried over magnesium sulfate, filtered and concentrated. Purification over silica using an eluent of hexane and ethyl acetate with a gradient of 0-23% ethyl acetate over 45 min gave 3-(4-fluoro-phenoxy)-phenylamine.
Quantity
316 μL
Type
reactant
Reaction Step One
Quantity
716 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, 3-(4-fluoro-phenoxy)-phenylamine was prepared by a two-step procedure by heating a suspension of m-fluoronitrobenzene (4.06 g, 28.7 mmol), p-fluorophenol (3.21 g, 28.6 mmol) and K2CO3 (8.13 g, 58.8 mmol) in DMA (dimethylamine) (60 mL) at 150° C. for 3 hours. The brown reaction mixture was concentrated to one-quarter original volume, diluted with ethyl acetate (220 mL) and washed successively with water (220 mL), 1N NaOH (220 mL) and brine (220 mL). The organic layer was dried (MgSO4) and the solvent removed in vacuo to afford the diphenylether (5.30 g, 80%) as a brown oil.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
8.13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

EX-634B) 3-(4Fluorophenoxy)nitrobenzene (1.15 g, 4.93 mmol) from EX-634A was dissolved in ethanol (45 mL), and the solution was hydrogenated for 4 h in the presence of 5% palladium on charcoal. After the mixture was filtered through celite, the ethanol was removed in vacuo. The product was purified by flash column chromatography on silica gel eluting with ethyl acetate in hexane (1:10) to give 0.92 g (90%) of 3-(4-fluorophenoxy)aniline as a yellow oil, 99% pure by HPLC analysis. HRMS calcd. for C12H11FNO: 204.0824 [M+H]+, found: 204.0837.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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